Spermexatol
Overview
Description
Spermexatol is a synthetic spermidine-based siderophore analogue. Siderophores are molecules that bind and transport iron in microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Spermexatol is synthesized through a series of chemical reactions involving spermidine and dihydroxybenzoic acid derivatives. The synthesis typically involves the following steps:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling reactions: The protected spermidine is coupled with dihydroxybenzoic acid derivatives using coupling agents such as dicyclohexylcarbodiimide.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Spermexatol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Spermexatol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study siderophore-mediated iron transport.
Biology: Investigated for its role in microbial iron acquisition and its potential to inhibit bacterial growth by sequestering iron.
Medicine: Explored for its potential as an antimicrobial agent due to its ability to disrupt iron homeostasis in pathogens.
Industry: Utilized in the development of novel drug delivery systems and as a chelating agent in various industrial processes
Mechanism of Action
Spermexatol exerts its effects by binding to iron and forming stable complexes. This binding sequesters iron, making it unavailable for microbial growth and metabolism. The molecular targets include iron transport proteins and enzymes involved in iron metabolism. The pathways involved in its mechanism of action are primarily related to iron homeostasis and transport .
Comparison with Similar Compounds
Spermexatin: Another synthetic spermidine-based siderophore analogue with similar iron-binding properties.
N,N-bis(2,3-dihydroxybenzoyl)-L-lysine: A siderophore analogue with a different backbone structure but similar iron-chelating capabilities.
Mixed catecholate/hydroxamate siderophores: Compounds with both catecholate and hydroxamate functional groups that exhibit similar iron-binding properties.
Uniqueness of Spermexatol: this compound is unique due to its specific spermidine-based structure, which provides distinct binding affinities and selectivity for iron. This uniqueness makes it a valuable tool in studying iron transport and developing antimicrobial strategies .
Properties
IUPAC Name |
N'-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N'-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-hydroxy-N-methylbutanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O9/c1-29(39)21(33)11-12-22(34)30(16-6-14-28-26(38)18-8-5-10-20(32)24(18)36)15-3-2-13-27-25(37)17-7-4-9-19(31)23(17)35/h4-5,7-10,31-32,35-36,39H,2-3,6,11-16H2,1H3,(H,27,37)(H,28,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLDWAXORWTSDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(=O)N(CCCCNC(=O)C1=C(C(=CC=C1)O)O)CCCNC(=O)C2=C(C(=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151868 | |
Record name | Spermexatol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117680-13-4 | |
Record name | Spermexatol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117680134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spermexatol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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